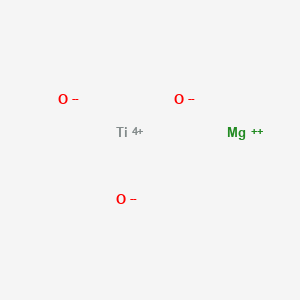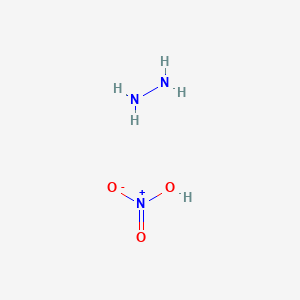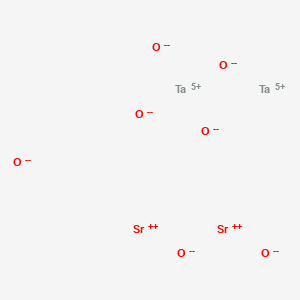
Magnesium titanium trioxide
Overview
Description
Magnesium titanium trioxide (MgTiO3) is a ceramic material with unique properties and applications primarily in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications.
Synthesis Analysis
MgTiO3 can be synthesized using magnesium and titanium alkoxides. The synthesis process involves the interaction between magnesium and titanium alkoxides under specific conditions to form magnesium titanate powders. The phase purity of MgTiO3 is significantly dependent on the hydrolysis conditions, and the final product can be sintered into dense ceramics at relatively lower temperatures compared to conventional methods (Yanovskaya et al., 1998).
Molecular Structure Analysis
The molecular structure of MgTiO3 includes a statistical distribution of heteroatoms within the metal alkoxides framework. This unique structure contributes to its chemical and physical properties, which are crucial for its applications in various technological fields.
Chemical Reactions and Properties
MgTiO3 undergoes various chemical reactions based on its composition and environmental conditions. The synthesis and stability of MgTiO3 are influenced by reactions between boron and titanium compounds with magnesium, leading to the formation of magnesium and titanium borides through a series of reactions (Matin et al., 2001).
Scientific Research Applications
Osteoblast Response on Magnesium-Ion Incorporated Titanium Surfaces : Magnesium-ion incorporated titanium oxide surfaces, produced by hydrothermal treatment, show improved implant bone healing by enhancing the attachment and differentiation of osteoblastic cells (Park et al., 2010).
Magnesium Alloys in Orthopedic Applications : Magnesium alloys exhibit advantages over stainless steel and titanium implants in orthopedics due to their biocompatibility and mechanical properties (Radha & Sreekanth, 2017).
Electrochemical Reduction of Titanium Dioxide to Titanium : A method for direct reduction of solid TiO2 to produce pure titanium, which may reduce production costs and has wider applicability (Chen, Fray & Farthing, 2000).
Nanostructured Titanate with Metal Ions on Titanium : A synthesis approach to construct a nanostructure enriched with Ca(2+) and Mg(2+) on titanium surface, enhancing the bioactivity of titanium implants (Ren et al., 2014).
Magnesiothermic Reduction of Titanium Dioxide to Titanium Powder : A method to directly synthesize titanium powder from TiO2 through combustion, offering potential in various applications (Nersisyan et al., 2014).
Corrosion Protection of Magnesium with r-GO/TiO2 Hybrid Coating : A study on the improved corrosion resistance of magnesium coated with r-GO/TiO2, significant for applications in harsh environments (Kavimani et al., 2018).
Magnesium Matrix Nanocomposites for Orthopedic Applications : Magnesium matrix nanocomposites (MMNCs) reinforced with nanoparticles show enhanced strength, high corrosion resistance, and biocompatibility, making them promising for biodegradable implant materials (Shahin et al., 2019).
Mg-doped Chitosan–Gelatin Nanocompound Coatings for Titanium : Mg-doped chitosan/gelatin nanocompound coatings enhance the proliferation and osteogenic differentiation of cells on titanium substrates (Cai et al., 2016).
In Vitro Biocompatibility of Magnesium-Incorporated Titanium Oxide : Magnesium-incorporated titanium oxide surfaces show increased cellular attachment and alkaline phosphatase activity, indicating enhanced biocompatibility (Park et al., 2010).
Osteogenic Differentiation on Magnesium-Incorporated Titania Nanotube Arrays : Magnesium ion-incorporated titania nanotube arrays on titanium surfaces enhance osteoinductive activity and may improve the bioactivity of Ti implants (Yan et al., 2019).
Mechanism of Action
Target of Action
Magnesium titanium trioxide (MgTiO3) is primarily used in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications. It has also been used as a catalyst in magnesium-based hydrides, which are considered promising candidates for solid-state hydrogen storage and thermal energy storage .
Action Environment
The action of MgTiO3 can be influenced by environmental factors. . This suggests that the efficacy and stability of MgTiO3 could also be influenced by environmental conditions, although more research is needed to confirm this.
Safety and Hazards
Future Directions
The development of MgTiO3 family composites has become one of the main research directions in the “Hydrogen Economy” theme because of their high hydrogen storage capacity, high energy density, low cost, and good reversibility . Another promising direction is the deposition of magnesium on surface-modified titanium for potential tissue engineering applications .
properties
IUPAC Name |
magnesium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSETZKVZGUWPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801340590 | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12032-30-3, 12032-35-8, 1312-99-8 | |
| Record name | Magnesium titanium oxide (MgTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium titanium oxide (MgTi2O5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dititanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
